An In-depth Technical Guide to N-Boc-8-amino-octanoic Acid: Physicochemical Properties and Applications in Drug Delivery
An In-depth Technical Guide to N-Boc-8-amino-octanoic Acid: Physicochemical Properties and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-8-amino-octanoic acid is a bifunctional molecule featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group, separated by an eight-carbon alkyl chain. This unique structure imparts a combination of hydrophobicity from the octanoic acid chain and the Boc group, with the potential for covalent modification at both termini after deprotection. These characteristics make it a versatile building block in the field of drug delivery, where it is utilized as a linker for bioconjugation, a component of nanoparticle-based drug delivery systems, and a permeation enhancer.[1] Its role in peptide synthesis and the development of bioactive peptides further underscores its importance in pharmaceutical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties of N-Boc-8-amino-octanoic acid and details its applications and relevant experimental protocols in drug delivery.
Physicochemical Properties of N-Boc-8-amino-octanoic Acid
The physicochemical properties of N-Boc-8-amino-octanoic acid are crucial for its function in drug delivery systems, influencing its solubility, stability, and interactions with biological systems. A summary of its key properties is presented in the table below. For comparative purposes, properties of the parent compound, 8-aminooctanoic acid, are also included where available.
| Property | N-Boc-8-amino-octanoic acid | 8-Aminooctanoic acid | Reference |
| Molecular Formula | C13H25NO4 | C8H17NO2 | [1][2] |
| Molecular Weight | 259.34 g/mol | 159.23 g/mol | [1][2] |
| Appearance | White amorphous powder | Crystalline Powder | [1][3] |
| Melting Point | 56-59 °C | 194 °C (decomposes) | |
| Boiling Point | 406.0 ± 28.0 °C at 760 mmHg | 286.0 ± 23.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents. | Soluble in water. | [1][3][4][5] |
| pKa (Predicted) | Not explicitly found | 4.76 ± 0.10 | [3] |
| LogP (Predicted) | 2.6 | 1.3703 | [6][7] |
| Topological Polar Surface Area | 75.6 Ų | 63.32 Ų | [6][7] |
| Hydrogen Bond Donor Count | 2 | 2 | [6][7] |
| Hydrogen Bond Acceptor Count | 4 | 2 | [6][7] |
| Storage Conditions | Room temperature or 0-8°C | Room temperature | [1][2] |
Applications in Drug Delivery
The unique bifunctional and amphipathic nature of N-Boc-8-amino-octanoic acid makes it a valuable tool in various drug delivery strategies.
Linker for Bioconjugation and PROTACs
N-Boc-8-amino-octanoic acid is widely used as a flexible, alkane-based linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[2][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[][11] The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial arrangement of the two ligands and influencing the overall physicochemical properties of the molecule, such as solubility and cell permeability.[] The octanoic acid chain provides a desirable length and flexibility to bridge the target protein and the E3 ligase effectively.[]
The terminal carboxylic acid can be activated to react with amine groups on a ligand, while the Boc-protected amine can be deprotected under mild acidic conditions to allow for subsequent conjugation to another molecule.[2][8][9]
Caption: Synthesis of a PROTAC molecule using N-Boc-8-amino-octanoic acid as a linker.
Component of Nanoparticle Drug Delivery Systems
The hydrophobic octanoic acid chain of N-Boc-8-amino-octanoic acid can be incorporated into lipid-based or polymeric nanoparticles to enhance drug loading and stability.[1][12] In lipid nanoparticles (LNPs), which are composed of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, molecules with aliphatic chains can act as helper lipids, contributing to the structural integrity of the nanoparticle.[13][14]
The presence of the carboxylic acid and protected amine functionalities allows for further surface modification of the nanoparticles, such as the attachment of targeting ligands or stealth-conferring polymers like polyethylene (B3416737) glycol (PEG).
Permeation Enhancer
Derivatives of 8-aminooctanoic acid, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), have been shown to be effective intestinal permeation enhancers.[15] These enhancers improve the oral bioavailability of drugs with poor membrane permeability by transiently and reversibly increasing the permeability of the intestinal epithelium.[15] The hydrophobic octanoic acid backbone is believed to play a key role in this process by interacting with the lipid components of the cell membrane. While N-Boc-8-amino-octanoic acid itself is a precursor, its derivatives are of significant interest in the development of oral drug delivery systems.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments involving N-Boc-8-amino-octanoic acid in drug delivery applications.
Synthesis of N-Boc-8-amino-octanoic acid
While commercially available, N-Boc-8-amino-octanoic acid can be synthesized from 8-aminooctanoic acid.
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Materials: 8-aminooctanoic acid, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Dioxane, Sodium bicarbonate (NaHCO3), Water, Hydrochloric acid (HCl), Ethyl acetate (B1210297).
-
Procedure:
-
Dissolve 8-aminooctanoic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaHCO3.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of (Boc)2O (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)2O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-8-amino-octanoic acid as a white solid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Drug Conjugation via Amide Bond Formation
This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid group of N-Boc-8-amino-octanoic acid.
-
Materials: N-Boc-8-amino-octanoic acid, Amine-containing drug, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), Anhydrous N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA, if using HATU or if the drug is a hydrochloride salt).
-
Procedure:
-
Dissolve N-Boc-8-amino-octanoic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Add the amine-containing drug (1 equivalent) to the reaction mixture. If the drug is a hydrochloride salt, add DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Caption: Workflow for conjugating a drug to N-Boc-8-amino-octanoic acid.
In Vitro Drug Release Study
This protocol outlines a general method for assessing the release of a drug from a nanoparticle formulation that incorporates N-Boc-8-amino-octanoic acid or its derivatives. The dialysis method is commonly used.
-
Materials: Drug-loaded nanoparticles, Dialysis membrane with an appropriate molecular weight cut-off (MWCO), Release buffer (e.g., Phosphate Buffered Saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively), Shaking incubator or water bath.
-
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Securely seal the dialysis bag and place it in a larger container with a known volume of the same release buffer (e.g., 500 mL). The volume of the external buffer should be large enough to ensure sink conditions.
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external buffer.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Cellular Uptake Studies
This protocol describes how to investigate the cellular internalization of nanoparticles formulated with N-Boc-8-amino-octanoic acid derivatives.
-
Materials: Cell line of interest (e.g., HeLa, MCF-7), Cell culture medium, Fluorescently-labeled nanoparticles, Confocal laser scanning microscope or flow cytometer, Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis).
-
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.
-
(Optional, for mechanism study) Pre-incubate the cells with various endocytosis inhibitors for 30-60 minutes.
-
Remove the medium and add fresh medium containing the fluorescently-labeled nanoparticles at a specific concentration.
-
Incubate the cells with the nanoparticles for different time periods (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For confocal microscopy, fix the cells, stain the nuclei (e.g., with DAPI) and/or cell membranes, and visualize the intracellular localization of the nanoparticles.
-
For flow cytometry, detach the cells, and analyze the fluorescence intensity to quantify the nanoparticle uptake.
-
Compare the uptake in the presence and absence of inhibitors to elucidate the internalization pathway.
-
Caption: Simplified diagram of major endocytosis pathways for nanoparticle uptake.
Conclusion
N-Boc-8-amino-octanoic acid is a highly valuable and versatile molecule in the design and development of advanced drug delivery systems. Its well-defined physicochemical properties, including its amphiphilicity and bifunctional nature, allow for its use as a flexible linker in complex bioconjugates like PROTACs, as a structural component in nanoparticle formulations, and as a precursor for potent permeation enhancers. The experimental protocols detailed in this guide provide a foundation for researchers to harness the potential of N-Boc-8-amino-octanoic acid in creating more effective and targeted therapeutic strategies. As research in drug delivery continues to evolve, the utility of such adaptable building blocks will undoubtedly expand, paving the way for novel solutions to challenging pharmaceutical problems.
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- 6. 8-Aminooctanoic acid | 1002-57-9 | Benchchem [benchchem.com]
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- 9. Boc-8-AOC-OH, 30100-16-4 | BroadPharm [broadpharm.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role Of Lipid Components In Lipid Nanoparticles For Vaccines And Gene Therapy [sinopeg.com]
- 13. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
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